molecular formula C15H17ClN2O2 B14317575 5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole CAS No. 110124-60-2

5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole

Cat. No.: B14317575
CAS No.: 110124-60-2
M. Wt: 292.76 g/mol
InChI Key: PZPSRQMINMRTJH-UHFFFAOYSA-N
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Description

5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dioxolane ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorophenylacetaldehyde with ethylene glycol to form the dioxolane ring. This intermediate is then reacted with 1-methylimidazole under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced forms of the original compound.

    Substitution: Derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetaldehyde: A precursor in the synthesis of the compound.

    1-Methylimidazole: Another precursor used in the synthesis.

    Other Dioxolane Derivatives: Compounds with similar dioxolane rings but different substituents.

Uniqueness

5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

110124-60-2

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

5-[2-[1-(4-chlorophenyl)ethyl]-1,3-dioxolan-2-yl]-1-methylimidazole

InChI

InChI=1S/C15H17ClN2O2/c1-11(12-3-5-13(16)6-4-12)15(19-7-8-20-15)14-9-17-10-18(14)2/h3-6,9-11H,7-8H2,1-2H3

InChI Key

PZPSRQMINMRTJH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2(OCCO2)C3=CN=CN3C

Origin of Product

United States

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